molecular formula C11H9BrN2O B2656280 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde CAS No. 2248365-13-9

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde

Cat. No.: B2656280
CAS No.: 2248365-13-9
M. Wt: 265.11
InChI Key: JXTYQMXIPQLKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde (C₁₁H₉BrN₂O) is a brominated pyrazole derivative featuring a benzaldehyde moiety linked via a methylene group to the pyrazole ring. The bromine atom at the 4-position of the pyrazole ring introduces significant electronic and steric effects, which influence its reactivity and applications in organic synthesis, particularly in the formation of heterocyclic compounds . This compound is valued in medicinal chemistry and materials science due to its aldehyde group, which enables diverse condensation and nucleophilic addition reactions .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTYQMXIPQLKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-bromopyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has several noteworthy applications in scientific research:

Organic Synthesis

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is investigated for its potential as a building block in drug discovery. Its structure may provide insights into the development of novel therapeutic agents targeting various diseases.

Research indicates that this compound may exhibit significant biological activity, particularly in oncology and inflammation.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The following table summarizes its anticancer effects:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)15Induction of apoptosis via mitochondrial pathway
MCF7 (Breast)20Caspase activation and cell cycle arrest
HCT116 (Colon)25Inhibition of c-MET signaling

Inhibition of the c-MET receptor has been linked to reduced tumor growth in various cancers, making this compound a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

Additionally, the compound has shown promise as an anti-inflammatory agent by acting as a CCR1 antagonist. The following table outlines its anti-inflammatory effects:

ModelEffect ObservedReference
Murine modelsReduced inflammation markers
Human cell linesDecreased cytokine production

Case Studies

Several case studies have demonstrated the efficacy of related compounds:

Study on Lung Cancer : A study indicated that treatment with a bromopyrazole-piperidine derivative led to significant tumor size reduction in xenograft models.

Inflammatory Bowel Disease : Another study reported improved clinical outcomes in murine models treated with CCR1 antagonists derived from piperidine structures.

Mechanism of Action

The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde are compared below with three analogous benzaldehyde derivatives:

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituent on Pyrazole Key Features
This compound C₁₁H₉BrN₂O 4-Bromo Bromine enhances electrophilicity, acts as a leaving group in substitutions
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde C₁₁H₁₀N₂O 4-Methyl Methyl group increases steric bulk, reduces reactivity in nucleophilic additions
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde C₉H₇N₃O Triazole ring Triazole’s electron-rich nature promotes metal coordination and bioactivity
SSC-2 (Imine-linked benzaldehyde) C₃₉H₂₆N₄O₂ Porphyrin-imine complex Extended conjugation enables photophysical applications

Medicinal Chemistry

  • Derivatives of this compound show promise in tuberculosis treatment, with bromine enhancing binding affinity to mycobacterial targets .
  • In contrast, methyl-substituted analogs are less effective, underscoring bromine’s role in bioactivity .

Materials Science

  • The compound’s aldehyde group enables site-selective reactions in porphyrin-based systems, as demonstrated in SSC-2’s imine-linked structure .
  • Bromine’s electronic effects improve charge-transfer properties in optoelectronic materials compared to non-halogenated derivatives .

Q & A

Q. Key Considerations :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Use of anhydrous solvents (e.g., THF, DMF) to avoid side reactions.

Basic: How is the compound characterized structurally and spectroscopically?

Q. Primary methods include :

  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of the bromopyrazole substitution. SHELX software is widely used for refinement .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 5.2–5.5 ppm (CH₂ bridge), and δ 7.2–8.0 ppm (aromatic protons).
    • ¹³C NMR : Aldehyde carbon at ~190 ppm, pyrazole carbons at 105–150 ppm .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .

Validation : Cross-referencing with computational models (DFT) ensures spectral assignments .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Q. Critical parameters :

  • Temperature : Lower temperatures (0–25°C) minimize aldehyde oxidation.
  • Catalyst : Pd(PPh₃)₄ for Suzuki coupling (1–5 mol%), with ligand screening to enhance efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require purification to remove residual amines.

Case Study :
A 72% yield was achieved using 4-(bromomethyl)benzaldehyde and 4-bromopyrazole in DMF at 0°C, with NaH as the base . Post-reaction quenching with ice-water followed by column chromatography (silica gel, hexane/EtOAc) enhanced purity.

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Q. Challenges :

  • Weak Diffraction : Due to flexible CH₂ bridge or bromine’s high electron density.
  • Disorder : Common in the pyrazole ring or aldehyde group.

Q. Solutions :

  • Cryogenic Data Collection : Reduces thermal motion (data collected at 100 K).
  • SHELXL Refinement : Anisotropic displacement parameters for Br and O atoms; TWIN/BASF commands for twinned crystals .
  • Hydrogen Bonding Analysis : Identifies stabilizing interactions (e.g., C-H···O) to validate packing models .

Advanced: How are discrepancies between experimental data and computational predictions addressed?

Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes.

  • Mitigation Strategies :
    • Solvent Correction : Use COSMO-RS models to simulate solvent environments.
    • Dynamic NMR : Variable-temperature studies to detect conformational exchange.
    • X-ray vs. DFT : Overlay crystallographic coordinates with optimized DFT geometries (e.g., B3LYP/6-311G**) to assess bond length/angle deviations .

Basic: What are the stability and handling protocols for this compound?

  • Storage : Under argon at –20°C; desiccated to prevent aldehyde oxidation .
  • Decomposition Risks : Exposure to moisture or light may form benzoic acid derivatives.
  • Safety : Use PPE (gloves, goggles) due to irritant properties; first aid includes flushing eyes/skin with water for 15 minutes .

Advanced: How is the compound’s bioactivity assessed in pharmacological studies?

Q. Methodology :

  • Target Binding : Radioligand assays (e.g., σ receptor binding using ³H-labeled ligands).
  • Enzyme Inhibition : IC₅₀ determination against kinases or dehydrogenases (e.g., ALDH) via fluorescence-based assays .
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation (24–48 hours).

Q. Data Interpretation :

  • Dose-response curves (GraphPad Prism) and molecular docking (AutoDock Vina) correlate activity with structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.